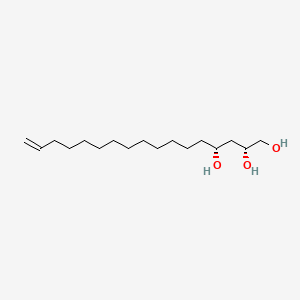

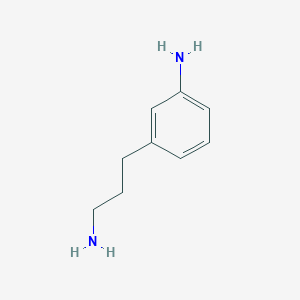

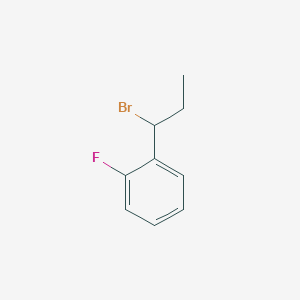

![molecular formula C9H10BrN3 B1288801 6-Bromo-2,3-dimethylimidazo[1,2-a]pyridin-8-ylamine CAS No. 212268-15-0](/img/structure/B1288801.png)

6-Bromo-2,3-dimethylimidazo[1,2-a]pyridin-8-ylamine

説明

The compound "6-Bromo-2,3-dimethylimidazo[1,2-a]pyridin-8-ylamine" is a derivative of the imidazo[1,2-a]pyridine class, which is a heterocyclic aromatic organic compound. This class of compounds has been the subject of various studies due to their potential biological activities and applications in medicinal chemistry. Although the specific compound is not directly mentioned in the provided papers, related derivatives have been synthesized and studied, providing insights into the chemical behavior and properties that could be extrapolated to "6-Bromo-2,3-dimethylimidazo[1,2-a]pyridin-8-ylamine".

Synthesis Analysis

The synthesis of related imidazo[1,2-a]pyridine derivatives often involves multi-step reactions, starting from simple precursors such as aminopyridines or bromoanilines. For instance, the synthesis of 6-bromo-imidazo[4,5-b]pyridine derivatives involves condensation reactions, followed by alkylation, as described in the synthesis of novel derivatives that were characterized by NMR spectroscopy . Similarly, the synthesis of 3-amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine derivatives involves reactions with arylidene malononitriles or ethyl acetoacetate, among other reagents . These methods could potentially be adapted for the synthesis of "6-Bromo-2,3-dimethylimidazo[1,2-a]pyridin-8-ylamine".

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives is often elucidated using techniques such as X-ray crystallography. For example, the crystal and molecular structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine was investigated using single-crystal X-ray diffraction data, revealing details about the molecular geometry and intermolecular interactions . Similarly, the structures of certain 6-bromo-imidazo[4,5-b]pyridine derivatives were confirmed using monocrystalline X-ray crystallography . These studies provide a basis for understanding the molecular structure of "6-Bromo-2,3-dimethylimidazo[1,2-a]pyridin-8-ylamine".

Chemical Reactions Analysis

Imidazo[1,2-a]pyridine derivatives can participate in various chemical reactions, including cyclization, bromination, and condensation. For instance, the synthesis of indeno[1',2':4,5]imidazo[1,2-a]pyridin-11-ones and chromeno[4',3':4,5]imidazo[1,2-a]pyridin-6-ones was achieved through palladium-catalyzed cascade reactions involving CO insertion and C-H bond activation . Additionally, the chemodivergent synthesis of 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines was reported, showcasing the versatility of these compounds in forming new skeletons . These reactions highlight the reactivity of the imidazo[1,2-a]pyridine core, which is relevant for the chemical behavior of "6-Bromo-2,3-dimethylimidazo[1,2-a]pyridin-8-ylamine".

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyridine derivatives are influenced by their molecular structure. For example, the crystal structure of related compounds is often stabilized by π-π interactions and intermolecular hydrogen bonding . Theoretical calculations, such as DFT and TD-DFT methods, are used to predict properties like intermolecular contacts and binding affinities to target enzymes . The basicity and stability to air oxidation of pyridinols, which share the pyridine moiety with imidazo[1,2-a]pyridines, have also been studied, indicating the potential antioxidant properties of these compounds . These insights are valuable for understanding the properties of "6-Bromo-2,3-dimethylimidazo[1,2-a]pyridin-8-ylamine".

科学的研究の応用

Synthesis of New Polyheterocyclic Ring Systems

6-Bromo-2,3-dimethylimidazo[1,2-a]pyridin-8-ylamine and its derivatives are used as precursors in the synthesis of new polyheterocyclic ring systems. These derivatives exhibit potential in vitro antibacterial properties, making them relevant in the development of new antibacterial agents (Abdel‐Latif et al., 2019).

Development of Tyrosyl-tRNA Synthetase Inhibitors

This compound is involved in the synthesis of new 6-bromo-imidazo[4,5-b]pyridine derivatives, which have been studied as potential inhibitors of tyrosyl-tRNA synthetase. These inhibitors can be significant in treating bacterial infections, as indicated by molecular docking studies (Jabri et al., 2023).

Synthesis of Nilotinib

It is utilized in the synthesis of Nilotinib, a highly selective inhibitor of tyrosine kinase. This has implications in the treatment of certain types of cancer, particularly chronic myelogenous leukemia (Yu Yankun et al., 2011).

Halogenation Studies in Organic Chemistry

The halogenation of imidazo[4,5-b]pyridin-2-one derivatives, including those related to 6-Bromo-2,3-dimethylimidazo[1,2-a]pyridin-8-ylamine, is significant in organic synthesis. These studies help in understanding the formation of various halogenated compounds (Yutilov et al., 2005).

Development of Antituberculosis Agents

This compound is involved in the development of new antituberculosis agents. Certain derivatives exhibit potent activity against multi- and extensive drug-resistant tuberculosis strains, highlighting its potential in tuberculosis treatment (Moraski et al., 2011).

Antioxidant Properties

Derivatives of 6-Bromo-2,3-dimethylimidazo[1,2-a]pyridin-8-ylamine have been studied for their antioxidant properties. This research is significant in understanding the compound's potential in preventing oxidative stress-related diseases (Wijtmans et al., 2004).

Safety And Hazards

特性

IUPAC Name |

6-bromo-2,3-dimethylimidazo[1,2-a]pyridin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN3/c1-5-6(2)13-4-7(10)3-8(11)9(13)12-5/h3-4H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNXOWVWCTOFBPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C=C(C=C(C2=N1)N)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70617280 | |

| Record name | 6-Bromo-2,3-dimethylimidazo[1,2-a]pyridin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70617280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-2,3-dimethylimidazo[1,2-a]pyridin-8-ylamine | |

CAS RN |

212268-15-0 | |

| Record name | 6-Bromo-2,3-dimethylimidazo[1,2-a]pyridin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70617280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

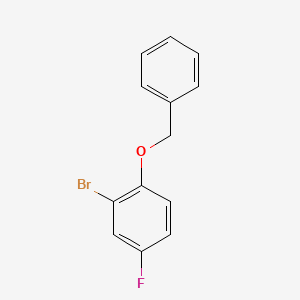

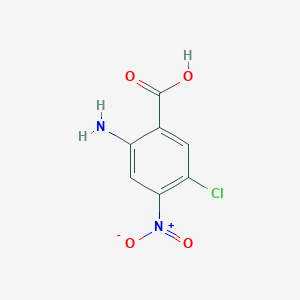

![4-[3-(Dimethylamino)propoxy]benzylamine](/img/structure/B1288721.png)

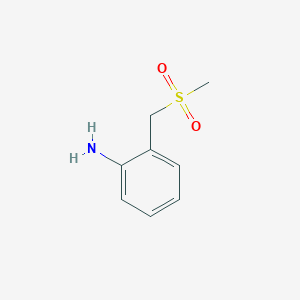

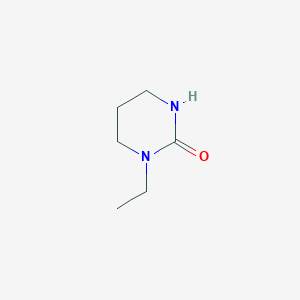

![2-[3-(Dimethylamino)propoxy]benzylamine](/img/structure/B1288723.png)

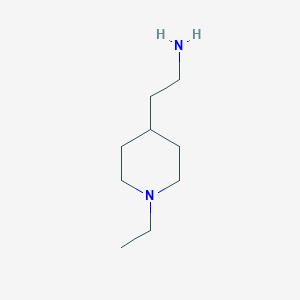

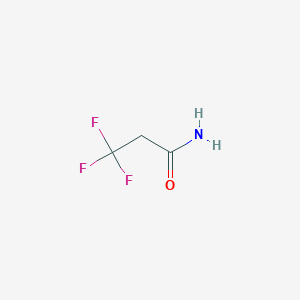

![2-Azaspiro[4.4]nonan-1-one](/img/structure/B1288749.png)